molecular formula C12H25N3 B15058382 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine

2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine

Cat. No.: B15058382
M. Wt: 211.35 g/mol
InChI Key: WEDWFJRRMKGZDT-UHFFFAOYSA-N
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Description

2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine is a secondary amine featuring a piperidine core substituted with a cyclopropylmethylamino-methyl group and an ethanamine side chain. Its structure combines a rigid cyclopropane ring, a piperidine scaffold, and a flexible ethylamine moiety, which may influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C12H25N3

Molecular Weight

211.35 g/mol

IUPAC Name

2-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanamine

InChI

InChI=1S/C12H25N3/c13-5-7-15-6-1-2-12(10-15)9-14-8-11-3-4-11/h11-12,14H,1-10,13H2

InChI Key

WEDWFJRRMKGZDT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCN)CNCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine typically involves multi-step reactions. One common method includes the functionalization of unsaturated intermediates, which usually requires multiple steps . The process may involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .

Industrial Production Methods

Industrial production methods for piperidine derivatives often focus on cost-effective and scalable processes. These methods may include the use of catalytic hydrogenation and other catalytic processes to ensure high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine (Target) Piperidine Cyclopropylmethylamino-methyl, ethanamine ~239.36* CNS modulation, enzyme inhibition
N-{[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methyl}-2-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]ethanamine Ethanamine Fluorophenyl-cyclopropylmethyl, pyrimidinyl-imidazolyl ~382.42 Nitric oxide synthase inhibition
2-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine Ethanamine Methyl-dihydroimidazolyl 127.19 Ligand for ion channels
2-[4-(3-chlorophenyl)piperazin-1-yl]ethanamine Piperazine Chlorophenyl, ethanamine ~265.77 Serotonin/dopamine receptor targeting
N-{[1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl]-methyl}-2-methoxyethanamine Piperidine Dihydroindenyl, methoxy-ethanamine ~334.93 GPCR modulation

*Estimated based on molecular formula.

Pharmacological and Physicochemical Insights

Cyclopropane Rigidity vs. However, aromatic groups like chlorophenyl in could increase receptor affinity through π-π interactions.

Piperidine vs. Piperazine Scaffolds

  • Piperidine (target compound) offers a more lipophilic scaffold than piperazine (e.g., ), which may reduce solubility but extend half-life. Piperazine-containing analogs often exhibit stronger hydrogen bonding due to additional nitrogen atoms, influencing target selectivity .

Ethanamine Side Chain Modifications

  • The ethanamine chain in the target compound is unmodified, whereas methoxy () or heterocyclic substitutions () alter electronic properties. For example, the methoxy group in may reduce metabolic oxidation compared to primary amines.

ADMET Considerations

  • Metabolism : Cyclopropane rings are generally metabolically stable, but the primary amine in the target compound may undergo N-acetylation or oxidation, similar to related ethanamines .
  • Toxicity : Structural analogs with halogenated aryl groups (e.g., ) may pose higher toxicity risks due to bioaccumulation, whereas the cyclopropyl group in the target compound could mitigate this .

Biological Activity

2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine, also known by its CAS number 1353970-93-0, is a compound with significant potential in pharmacology due to its interaction with various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H24N2O
  • Molecular Weight : 212.34 g/mol
  • Structure : The compound features a piperidine ring substituted with a cyclopropylmethyl amino group, which is crucial for its biological activity.

Research indicates that 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine may interact with sigma receptors, particularly sigma-1 receptors (σ1Rs). These receptors are known to modulate calcium signaling and have roles in neuroprotection and the regulation of neurotransmitter systems, including glutamatergic and dopaminergic pathways .

Sigma Receptor Interaction

The sigma-1 receptor acts as a chaperone protein that assists in the proper folding of other proteins and modulates cellular responses to stress. Activation of σ1Rs by ligands can lead to enhanced cell survival under pathological conditions, making them a target for neuroprotective therapies .

Biological Activity

The compound has shown promising results in various studies related to neurodegenerative diseases and cognitive disorders. Notably, it has been investigated for its potential in treating Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby increasing its availability in the synaptic cleft .

In vitro Studies

In vitro assays have demonstrated that 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine exhibits:

  • AChE Inhibition : It has been reported to inhibit AChE with an IC50 value indicating moderate potency .
  • Neuroprotective Effects : The compound can prevent neuroinflammation and protect against oxidative stress by upregulating Nrf2 and its downstream proteins .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Alzheimer's Disease Model : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, suggesting a protective effect against neurodegeneration .
  • Psychiatric Disorders : Research into sigma receptor ligands has indicated that compounds similar to 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine may have efficacy in treating depression and anxiety disorders by modulating neurotransmitter systems .

Data Summary Table

Property Value
Molecular FormulaC12H24N2O
Molecular Weight212.34 g/mol
AChE IC50Moderate (exact value TBD)
Therapeutic ApplicationsNeurodegenerative diseases, psychiatric disorders

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